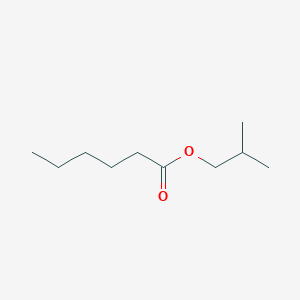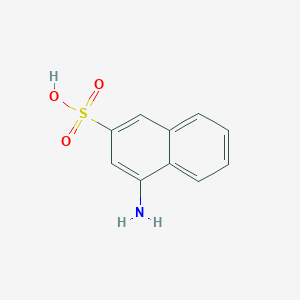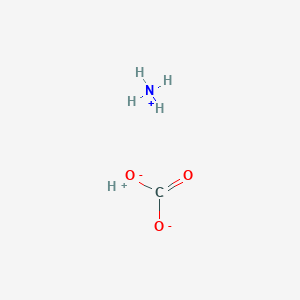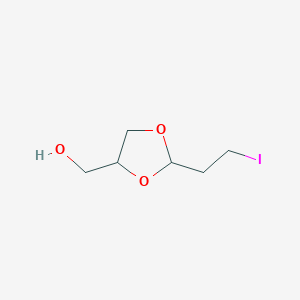
3-Methylstyrene
Übersicht
Beschreibung
3-Methylstyrene is used as pharmaceutical intermediates . It is a colorless oil .
Synthesis Analysis
3-Methylstyrene can be synthesized from Vinyl bromide and 3-Bromotoluene . It can also be produced by dehydrogenation of cumene . In a study, living anionic polymerization of styrene with varying molecular weights and narrow polydispersity index was successfully carried out at 45 °C in cyclohexane as a solvent and sec-butyllithium as an initiator .
Molecular Structure Analysis
The molecular formula of 3-Methylstyrene is C9H10 .
Chemical Reactions Analysis
In a study, the thermal decomposition of the PαMS molecule is initiated mainly by carbon–carbon backbone cleavage in two types at random points along the main chain that leads to different intermediates . The major products identified in this study include styrene, α-methylstyrene, isopropylbenzene, methylbenzene, ethylbenzene, and methane .
Physical And Chemical Properties Analysis
3-Methylstyrene has a melting point of -82 to -81 °C, a boiling point of 170-171 °C, and a density of 0.89 g/mL at 25 °C . It is insoluble in water .
Wissenschaftliche Forschungsanwendungen
Controlled Cationic Polymerization
3-Methylstyrene, also known as p-Methylstyrene, is used in the controlled cationic polymerization process . This process is initiated by 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl)/tin tetrachloride (SnCl4) and is systematically studied in 1-butyl-3-methylimidazolium bis (trifluoromethanesulfonyl)imide ([Bmim][NTf2]) ionic liquid . The ionic environment and high polarity of the ionic liquid are favorable for the polarization of the initiator and monomer, facilitating controllability .
2. Production of Polymers with High Thermal Resistance Due to the steric hindrance of the methyl group at the α-position of α-methylstyrene (AMS) monomer, PAMS has higher thermal resistance (Tg = 168 °C), better mechanical property, and radiation stability than polystyrene . This makes 3-Methylstyrene a valuable compound in the production of high-performance polymers .
3. Resource Recovery from Polystyrene Waste Pyrolysis 3-Methylstyrene is a major product identified during the pyrolysis of polystyrene . By controlling the temperature profile during the pyrolysis process, it is possible to obtain a high yield of styrene, facilitating the efficient recovery of the monomer from waste polystyrene . This addresses the environmental concerns associated with plastic accumulation .
4. Production of High Molecular Weight Benzylic Radicals The calculated bond dissociation energies reveal that the cleavage of non-terminal carbon–carbon bonds is energetically favorable, resulting in the formation of high molecular weight benzylic radicals . This makes 3-Methylstyrene a valuable compound in the production of these radicals .
Industrial Applications
3-Methylstyrene is widely used in sectors such as food packaging, household appliances, and laboratory ware . Its extensive consumption reflects the demands of the consumerist market and highlights the pressing need for effective waste management strategies .
Macromolecular Design
Traditional organic solvent cationic polymerization has poor controllability, therefore limiting its macromolecular design and industrial applications . The change from a traditional solvent to less conventional medium, such as ionic liquid (IL), deserves to be researched carefully . This makes 3-Methylstyrene a valuable compound in the field of macromolecular design .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethenyl-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-3-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHGRUMIRATHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | 3-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-62-1 | |
| Record name | Poly(m-methylstyrene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9051454 | |
| Record name | 3-Methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 3-Vinyltoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
170 °C, 164 °C | |
| Record name | 3-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
51 °C c.c. | |
| Record name | 3-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 89.0 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |
| Record name | 3-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9076 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | 3-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.1 | |
| Record name | 3-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.70 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23 | |
| Record name | 3-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Contains the following stabilizer(s): 3,5-Di-tert-butylpyrocatechol (0.1 %) | |
| Record name | 3-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3-Methylstyrene | |
Color/Form |
Liquid | |
CAS RN |
100-80-1, 39294-88-7 | |
| Record name | 3-Methylstyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Vinyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethenyl-3-methylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039294887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethenyl-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-VINYLTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFK4I9430G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-86.3 °C, -86 °C | |
| Record name | 3-Vinyltoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-VINYL TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and available spectroscopic data for 3-Methylstyrene?
A1: 3-Methylstyrene, also known as meta-Methylstyrene, has the molecular formula C9H10 and a molecular weight of 118.18 g/mol. Spectroscopic characterization reveals key information about its structure and properties. For instance, Raman and FTIR spectroscopy studies identified distinct vibrational bands corresponding to cis and trans conformers of the molecule. [] These studies also utilized ab initio calculations to predict the relative stability of these conformers. [] Additionally, supersonic jet fluorescence spectra analysis provided insights into the methyl and vinyl torsional potentials of both cis and trans isomers. [, ] Further structural insights can be derived from 1H and 13C NMR spectroscopy, which are particularly useful for analyzing polymers incorporating 3-Methylstyrene. [, ]
Q2: How does the position of the methyl group in 3-Methylstyrene influence its reactivity compared to other Methylstyrene isomers?
A2: The position of the methyl group significantly impacts the reactivity of Methylstyrene isomers. For example, in radical copolymerization with styrene, 3-Methylstyrene and 4-Methylstyrene exhibit higher reactivity compared to styrene, while 2-Methylstyrene shows lower reactivity. [] This difference arises from the electronic effects of the methyl substituent. In 3-Methylstyrene and 4-Methylstyrene, the electron-donating effect of the methyl group increases electron density at the vinyl carbons, enhancing their reactivity in radical polymerization. [] In contrast, the methyl group in 2-Methylstyrene leads to steric hindrance, hindering its reactivity. []
Q3: How does the solvent environment affect the copolymerization behavior of 3-Methylstyrene with methacrylic acid and methyl methacrylate?
A3: Solvent choice plays a crucial role in the radical copolymerization of 3-Methylstyrene with methacrylic acid and methyl methacrylate. Studies using toluene, acetone, and isopropyl alcohol as solvents revealed that the copolymerization reactivity ratios were consistently less than unity, indicating an alternating tendency in the copolymer chain. [] This behavior is attributed to the polar effects of the comonomer-solvent hydrogen bond formation, influencing the reactivity of the monomers. [] Notably, methacrylic acid dimerization, particularly pronounced in toluene due to hydrogen bonding, significantly impacts its copolymerization with 3-Methylstyrene and methyl methacrylate. []
Q4: Can 3-Methylstyrene be polymerized using cationic mechanisms, and how does its reactivity compare to other α,β-disubstituted olefins?
A4: While α,β-disubstituted olefins are generally challenging to polymerize via free radical mechanisms due to steric hindrance, cationic polymerization offers an alternative route. [] Although the β-methyl group in 3-Methylstyrene increases electron density at the double bond, potentially favoring cationic polymerization, its reactivity remains relatively low. [] Studies comparing the reactivity of cis and trans isomers of β-methylstyrenes in cationic polymerization showed that the trans isomer exhibited slightly higher reactivity. [] This difference highlights the interplay between electronic and steric effects in determining the reactivity of such monomers.
Q5: What unique properties does 3-Methylstyrene impart when incorporated into polystyrene-based copolymers?
A5: Incorporating 3-Methylstyrene as a comonomer in polystyrene-based copolymers significantly influences their crystallization behavior. For instance, in syndiotactic poly(styrene-stat-3-Methylstyrene), the predominant crystalline form shifts from β-crystals to α-crystals as the 3-Methylstyrene content increases. [] Additionally, the presence of 3-Methylstyrene affects the equilibrium melting temperature depression of these copolymers. [] These findings highlight the impact of 3-Methylstyrene on the chain packing and overall morphology of the resulting copolymers.
Q6: How does 3-Methylstyrene behave in inclusion complexes with cyclodextrins, and what insights do Raman spectroscopic studies provide?
A6: Raman spectroscopy provides valuable insights into the behavior of 3-Methylstyrene when encapsulated within cyclodextrins. Studies utilizing α-, β-, and γ-cyclodextrins revealed distinct spectral features indicative of different inclusion complex structures. [] Notably, in the 3-Methylstyrene-α-cyclodextrin complex, the vinyl group retains some rotational freedom, suggesting a specific orientation within the cyclodextrin cavity. [] In contrast, for 3-fluorostyrene and 3-chlorostyrene complexes with α-cyclodextrin, the vinyl group appears rotationally hindered, suggesting a different mode of interaction. [] These findings highlight the sensitivity of Raman spectroscopy in probing the conformational dynamics of guest molecules within cyclodextrin cavities.
Q7: What are the applications of 3-Methylstyrene in materials science, particularly in the context of polymer synthesis?
A7: 3-Methylstyrene finds diverse applications in materials science, particularly in polymer synthesis, due to its ability to impart specific properties to the resulting materials. For instance, it serves as a crucial component in the synthesis of syndiotactic block graft copolymers, where it contributes to the controlled architecture and properties of the final material. [] Furthermore, 3-Methylstyrene-based polymers are utilized in the development of deep-UV photoresists, where they offer advantages such as high resolution and delay-time stability. [] This application leverages the specific chemical reactivity of the 3-Methylstyrene moiety for efficient photoresist processing.
Q8: How is low-dimensional energy transfer affected in copolymer films containing 3-Methylstyrene?
A8: Investigating the low-dimensional energy transfer in copolymer films containing 3-Methylstyrene provides insights into energy migration processes within these materials. Studies using time-correlated single-photon counting techniques, with 9-aminoacridine as the donor and 4-amino-N-phenylnaphtalimide as the acceptor, revealed efficient energy transfer along the polymer chains. [, ] This finding suggests that 3-Methylstyrene-containing copolymers can function as effective scaffolds for facilitating energy transfer processes, with potential applications in optoelectronic devices.
Q9: How does chain flexibility affect the self-assembly of ionic aggregates in ionomers containing 3-Methylstyrene?
A9: Chain flexibility plays a crucial role in dictating the morphology of ionomers, influencing the self-assembly of ionic aggregates. Comparing Cu-neutralized poly(styrene-ran-methacrylic acid) (SMAA) with poly(3-Methylstyrene-ran-methacrylic acid) (3Me-SMAA), which possesses slightly lower chain flexibility, revealed differences in ionic aggregate size and distribution. [] Small-angle X-ray scattering (SAXS) and scanning transmission electron microscopy (STEM) studies indicated that Cu-3Me-SMAA formed larger, spherical ionic aggregates compared to Cu-SMAA. [] This difference highlights the significant impact of even subtle changes in chain flexibility, induced by the methyl substituent in 3-Methylstyrene, on the nanoscale morphology of ionomers.
Q10: Are there any documented toxicological concerns associated with 3-Methylstyrene exposure?
A10: Studies on the neurotoxic potential of various aromatic hydrocarbons identified 3-Methylstyrene (vinyltoluene) as a potent dopamine-depleting agent in rabbit brain regions. [] Exposure to high concentrations of 3-Methylstyrene vapors resulted in significant depletion of dopamine in the striatum and tuberoinfundibular regions, suggesting potential neurotoxic effects. [] This observation underscores the need for careful handling and exposure control measures when working with 3-Methylstyrene.
Q11: What strategies have been explored to improve the performance of 3-Methylstyrene-based materials in specific applications?
A11: Researchers have investigated various strategies to enhance the performance of 3-Methylstyrene-based materials. For example, in the context of deep-UV photoresists, careful selection of copolymer composition, dissolution inhibitors, and photoactive compounds is crucial for achieving high resolution and sensitivity. [] Additionally, optimizing the hydrogenation conditions during the synthesis of poly(vinylcyclohexane) derivatives from 3-Methylstyrene-based polymers is essential for achieving high conversion rates while minimizing chain degradation. [] These examples highlight the importance of tailoring the synthesis and formulation of 3-Methylstyrene-based materials to meet the specific requirements of target applications.
Q12: How can 3-Methylstyrene be differentiated from other styrene derivatives using spectroscopic techniques?
A12: Distinguishing 3-Methylstyrene from other styrene derivatives relies on identifying unique spectral signatures using techniques like Raman and infrared spectroscopy. Studies involving a library of 25 barcoded polystyrene-poly(ethylene glycol) graft copolymers, each incorporating a different styrene monomer, demonstrated the effectiveness of this approach. [] Each copolymer exhibited distinct vibrational fingerprints in both Raman and infrared spectra, allowing for their unambiguous identification. [] This spectroscopic barcoding strategy enables the rapid and reliable differentiation of 3-Methylstyrene-containing materials from other styrene derivatives.
Q13: What are the environmental implications of using 3-Methylstyrene, and are there any strategies for mitigating potential risks?
A13: While the provided research primarily focuses on the synthesis, characterization, and applications of 3-Methylstyrene and its derivatives, it's crucial to acknowledge the potential environmental implications associated with its use. As an aromatic hydrocarbon, 3-Methylstyrene may pose risks to ecosystems if released into the environment. Therefore, responsible waste management practices, including proper disposal and potential recycling strategies, are essential for minimizing its ecological footprint. Further research focused on the biodegradability and ecotoxicological effects of 3-Methylstyrene is necessary to fully assess and address its environmental impact.
Q14: How do the reactivity and selectivity of formaldehyde oxide differ when reacting with 3-Methylstyrene compared to other dipolarophiles?
A14: Formaldehyde oxide displays distinct reactivity and selectivity patterns when reacting with various dipolarophiles, including 3-Methylstyrene. Research indicates that formaldehyde oxide readily reacts with both activated and non-activated olefins, including 3-Methylstyrene, under controlled conditions. [] This reactivity contrasts with acetaldehyde oxide and propionaldehyde oxide, which exhibit a preference for carbonyl compounds over activated olefins. [] The specific reaction pathways and product distributions depend on the nature of the dipolarophile and the reaction conditions employed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



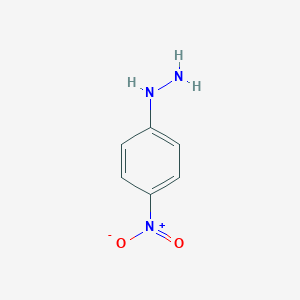

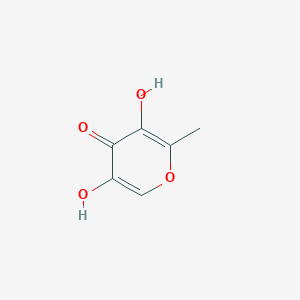

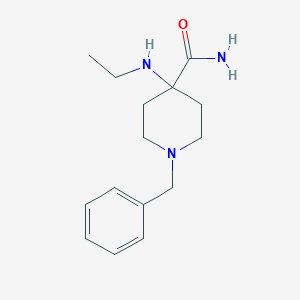
![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)
